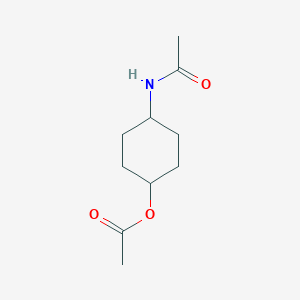

4-Acetamidocyclohexyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

90978-87-3 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(4-acetamidocyclohexyl) acetate |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h9-10H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

ZNRIHYSSRORILS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCC(CC1)OC(=O)C |

Canonical SMILES |

CC(=O)NC1CCC(CC1)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Acetamidocyclohexyl Acetate and Its Stereoisomers

Development of Efficient Esterification Protocols for Acetate (B1210297) Moiety Introduction

The introduction of the acetate moiety is a critical step in the synthesis of 4-acetamidocyclohexyl acetate. Research has focused on developing efficient and scalable esterification protocols.

Reaction with Acetic Anhydride (B1165640) for Acetate Formation

A prevalent method for the synthesis of this compound involves the esterification of a cis-trans mixture of 4-acetamidocyclohexanol with acetic anhydride. google.compatsnap.com This reaction is typically performed by adding the 4-acetamidocyclohexanol to acetic anhydride and heating the mixture. google.com The reaction is exothermic, and after the initial heat release subsides, the mixture is heated at reflux for a period of 1 to 5 hours. google.com

The molar ratio of 4-acetamidocyclohexanol to acetic anhydride is a key parameter influencing the reaction. Studies have explored ratios ranging from 1.0:1.0 to 1.0:1.8. google.com A common starting material is a cis/trans mixture of 4-acetamidocyclohexanol, often with a cis:trans ratio around 30:70. google.com After the reaction, the excess acetic anhydride and the acetic acid byproduct are typically removed by distillation under reduced pressure. google.compatsnap.com

Table 1: Effect of Reactant Molar Ratio on Esterification

| 4-Acetamidocyclohexanol: Acetic Anhydride Molar Ratio | Reaction Time (Reflux) |

|---|---|

| 1.0 : 1.2 | 2 hours |

| 1.0 : 1.5 | Not Specified |

| 1.0 : 1.7 | 2 hours |

| 1.0 : 1.8 | 2 hours |

Data sourced from a patented preparation method. google.com

Catalytic Approaches in Esterification Reactions

While the reaction with acetic anhydride can proceed without a catalyst, various catalysts are employed in esterification reactions to improve efficiency and yield. organic-chemistry.orgresearchgate.net For instance, silica (B1680970) chloride has been shown to be an effective catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org Other catalytic systems include the use of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst for esterifications in water. organic-chemistry.org In some procedures, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of alcohols. organic-chemistry.org Ion exchange resins, such as Amberlyst 15, have also been successfully used as acid catalysts in the esterification of carboxylic acids. ripublication.com

Strategies for Stereoselective Synthesis and Isomer Separation

The control of stereochemistry in the cyclohexyl ring is paramount, leading to the development of specific strategies for both stereoselective synthesis and the separation of isomers.

Control of cis/trans Ratios in Cyclohexyl Ring Systems

Controlling the cis/trans ratio of this compound is crucial, with the trans isomer often being the desired product. google.com The synthesis of cariprazine, for example, utilizes the trans isomer. thieme-connect.com One approach to obtaining the desired stereoisomer involves the hydrogenation of an intermediate, ethyl 2-(4-acetamidocyclohexylidene)acetate, using a palladium on carbon (Pd-C) catalyst, which yields ethyl 2-(4-acetamidocyclohexyl)acetate. google.com

Recent advancements have explored the use of transaminases for the stereoselective production of trans-4-substituted cyclohexane-1-amines. nih.gov This biocatalytic approach can achieve high diastereomeric excess (de > 99%) of the trans isomer through a dynamic isomerization process from a cis/trans mixture. nih.gov In some chemical processes, establishing a solution equilibrium between cis and trans isomers can be manipulated. For instance, by heating a mixture, an equilibrium can be shifted to favor the desired isomer, which can then be selectively precipitated upon cooling. google.com

Recrystallization Techniques for Isomer Purification and Enrichment

Recrystallization is a powerful and widely used technique for the purification and enrichment of the desired stereoisomer of this compound. google.com After the initial esterification reaction, the crude product, which is a mixture of cis and trans isomers, is subjected to recrystallization. patsnap.com Common solvents used for this purpose include ethyl acetate, chloroform, toluene, and isopropyl ether. google.com

The process typically involves dissolving the solid residue in a hot solvent, such as ethyl acetate, until a clear solution is obtained. patsnap.com The solution is then cooled to a lower temperature (e.g., 5-15°C) to induce crystallization of the less soluble isomer, which is often the trans-4-acetamidocyclohexyl acetate. patsnap.com This method can yield the trans isomer with a purity exceeding 99%. google.com The choice of solvent is critical, with ethyl acetate being a frequently employed and effective option. patsnap.comrochester.edu

Table 2: Recrystallization of trans-4-Acetamidocyclohexyl Acetate

| Embodiment | Recrystallization Solvent | Cooling Temperature | Molar Yield | Purity |

|---|---|---|---|---|

| 1 | Ethyl Acetate | ~10°C | 40.1% | Not Specified |

| 2 | Ethyl Acetate | ~5°C | 42.2% | 99.3% |

| 3 | Ethyl Acetate | 15°C | 48.0% | 99.3% |

Data extracted from a patented preparation method. patsnap.com

Chromatographic Resolution for Stereoisomer Separation

Chromatographic techniques offer a high-resolution method for the separation of stereoisomers. High-performance liquid chromatography (HPLC) is a particularly valuable tool for this purpose. csic.es Chiral stationary phases (CSPs) are often employed to achieve the separation of enantiomers and diastereomers. mdpi.com For instance, polysaccharide-based CSPs like Lux Amylose-1 and Chiralcel OJ-3R have been used to separate stereoisomers, with the mobile phase composition (e.g., acetonitrile (B52724)/water) and flow rate being critical parameters for achieving good resolution. csic.es

The separation is based on the differential interaction of the stereoisomers with the chiral stationary phase. By optimizing the chromatographic conditions, such as the mobile phase, temperature, and flow rate, baseline separation of the isomers can be achieved. researchgate.net For example, a study on the separation of profoxydim stereoisomers found that a Chiralcel OJ-3R column with an isocratic mobile phase of acetonitrile and water (60:40) provided high resolution. csic.es

Precursor Design and Transformation Pathways

Utilization of Cyclohexanol (B46403) Derivatives as Starting Materials

Cyclohexanol and its derivatives are fundamental building blocks for constructing the this compound framework. The synthetic routes often commence with a functionalized cyclohexane (B81311) ring, which then undergoes a series of transformations to introduce the required acetamido and acetate groups.

A common strategy involves the use of 4-aminocyclohexanol as a key intermediate. This precursor can be synthesized from various starting materials, including those derived from cyclohexanol. For instance, a disclosed method for preparing trans-4-aminocyclohexanol (B47343) involves the hydrogenation of p-acetamidophenol. nih.gov This process yields a mixture of cis and trans isomers of 4-aminocyclohexanol, with the trans isomer being the desired precursor for certain applications.

Another approach starts with 1,4-cyclohexanedione (B43130), a derivative of cyclohexanol. Through a one-pot enzymatic cascade involving a keto reductase (KRED) and an amine transaminase (ATA), 1,4-cyclohexanedione can be selectively converted to either cis- or trans-4-aminocyclohexanol with good to excellent diastereomeric ratios. nih.gov This chemoenzymatic route offers a high degree of stereocontrol, which is crucial for the synthesis of specific stereoisomers of the final product.

Furthermore, a continuous flow process has been developed for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to produce the corresponding cis-4-aminocyclohexanol derivatives with high selectivity (>99%) using a Raney nickel catalyst. wikipedia.org

Once the 4-aminocyclohexanol precursor is obtained, the synthesis proceeds with the introduction of the acetyl groups. A patented method describes the esterification of a cis-trans mixture of 4-acetamidocyclohexanol with acetic anhydride, followed by recrystallization to isolate the pure trans-4-acetamidocyclohexyl acetate. google.com This indicates that the direct acetylation of the amino group can precede the esterification of the hydroxyl group.

The following table summarizes key transformations starting from cyclohexanol-related precursors:

| Starting Material | Key Transformation(s) | Intermediate/Product | Reference |

| p-Acetamidophenol | Hydrogenation | trans-4-Aminocyclohexanol | nih.gov |

| 1,4-Cyclohexanedione | Enzymatic mono-reduction (KRED) and transamination (ATA) | cis- or trans-4-Aminocyclohexanol | nih.gov |

| N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene | Continuous flow hydrogenation (Raney Ni) | cis-4-Aminocyclohexanol derivatives | wikipedia.org |

| cis/trans-4-Acetamidocyclohexanol | Esterification with acetic anhydride and recrystallization | trans-4-Acetamidocyclohexyl acetate | google.com |

Amidation Strategies for Acetamido Group Incorporation

The introduction of the acetamido group is a critical step in the synthesis of this compound. Several amidation strategies can be employed, ranging from classical chemical methods to modern biocatalytic approaches.

The Ritter Reaction: A prominent method for forming amides from alcohols is the Ritter reaction. wikipedia.org This reaction typically involves the treatment of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide. wikipedia.org For the synthesis of this compound, a cyclohexanol derivative can be reacted with acetonitrile to introduce the acetamido group. sciforum.net While the classical Ritter reaction often requires harsh conditions, modern variations have been developed that utilize milder catalysts. For example, copper(II) bromide (CuBr2) has been shown to be an effective catalyst for the Ritter reaction of secondary alcohols, including cyclohexanol, with various nitriles to produce amides. sciforum.net Furthermore, stereoretentive Ritter reactions have been developed using copper(II) triflate as a catalyst, allowing for the formation of amides from cyclic alcohols with retention of configuration. nih.gov

Enzymatic Amidation: Biocatalytic methods offer a green and highly selective alternative for amide bond formation. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for amidation reactions. rsc.org These enzymes can catalyze the aminolysis of esters to form amides under mild conditions. rsc.org For instance, a cyclohexanol derivative could first be esterified, and then a lipase could be used to catalyze the reaction with an amine source to form the amide. Direct amidation of carboxylic acids catalyzed by lipases has also been demonstrated, often in low-water systems to prevent hydrolysis. rsc.org Nitrile hydratases represent another class of enzymes that can convert nitriles into primary amides, which can then be further functionalized. rsc.org

The following table outlines different amidation strategies for the incorporation of the acetamido group:

| Amidation Strategy | Reagents/Catalyst | Key Features | Reference(s) |

| Classical Ritter Reaction | Nitrile, Strong Acid | Forms N-alkyl amide from alcohol | wikipedia.org |

| Catalytic Ritter Reaction | Nitrile, CuBr2 or Cu(II) triflate | Milder conditions, stereoretentive options | nih.govsciforum.net |

| Enzymatic Aminolysis | Lipase (e.g., CAL-B), Ester/Amine | Mild conditions, high selectivity | rsc.org |

| Enzymatic Nitrile Hydration | Nitrile Hydratase | Converts nitriles to primary amides | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. Reactions like the Ritter amidation are inherently more atom-economical than multi-step sequences that involve protection and deprotection steps.

Environmentally Benign Catalysis in Synthetic Routes

The use of environmentally benign catalysts is a cornerstone of green chemistry, moving away from stoichiometric reagents that generate significant waste.

Biocatalysis: As previously mentioned, enzymes such as keto reductases, amine transaminases, and lipases are powerful tools for the stereoselective synthesis of this compound and its precursors. nih.govrsc.org These biocatalysts operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, are biodegradable, and exhibit high selectivity, thereby reducing the formation of byproducts. For example, the use of commercial alcohol dehydrogenases (ADHs) has been explored for the stereoselective reduction of 4-alkylcyclohexanones to the corresponding cis-alcohols, which are valuable intermediates. nih.gov

Homogeneous and Heterogeneous Catalysis: The development of efficient and recyclable catalysts is another important area. The use of copper(II) catalysts in Ritter reactions provides a more environmentally friendly alternative to strong acids. nih.govsciforum.net In other related syntheses, the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions is common. google.com While effective, efforts are ongoing to develop more sustainable and recyclable catalytic systems to minimize metal leaching and facilitate catalyst recovery and reuse.

The following table provides examples of environmentally benign catalysts used in the synthesis of this compound and its precursors:

| Catalyst Type | Example(s) | Application | Green Advantage | Reference(s) |

| Biocatalyst | Keto Reductase (KRED), Amine Transaminase (ATA) | Stereoselective synthesis of 4-aminocyclohexanol | High selectivity, mild conditions, aqueous media | nih.gov |

| Biocatalyst | Lipase (e.g., Candida antarctica lipase B) | Amidation and acetylation steps | Mild conditions, high selectivity, biodegradable | rsc.org |

| Homogeneous Catalyst | Copper(II) Bromide (CuBr2), Copper(II) Triflate | Ritter amidation | Milder than strong acids, can be used in catalytic amounts | nih.govsciforum.net |

| Heterogeneous Catalyst | Raney Nickel | Hydrogenation | Recyclable, high selectivity in flow chemistry | wikipedia.org |

Mechanistic Investigations of Reactions Involving 4 Acetamidocyclohexyl Acetate

Elucidation of Acyl Transfer Processes

Acyl transfer reactions are fundamental processes in organic chemistry and biochemistry, involving the transfer of an acyl group from a donor to an acceptor molecule. nih.gov These reactions are central to the synthesis and transformation of esters and amides. The reactivity in these processes is often dictated by the nature of the leaving group, with thioesters, for example, being more reactive towards most nucleophiles than their oxoester counterparts, which enhances the chemoselectivity of the ligation. nih.gov

A significant example involving 4-acetamidocyclohexyl acetate (B1210297) is its formation through a tetrapeptide-catalyzed asymmetric acylation. In this process, 2-hydroxycyclohexyl acetamide (B32628) serves as the substrate, and the reaction demonstrates a high degree of enantioselectivity. oregonstate.edu Mechanistic studies indicate that the rate- and enantio-determining step is the nucleophilic attack by the substrate on an acyl-catalyst complex. oregonstate.edu The catalyst, specifically one containing a D-proline epimer, has been shown to provide a significant enantioselective preference for the formation of (R,R)-2-acetamidocyclohexyl acetate. oregonstate.edu Another common method for the synthesis of 4-acetamidocyclohexyl acetate involves an acyl transfer from a different donor, diacetyl oxide, through esterification of the corresponding alcohol. google.com

| Parameter | Description | Significance |

|---|---|---|

| Reactants | 2-hydroxycyclohexyl acetamide, Acyl donor | The substrate receiving the acyl group. |

| Catalyst | Tetrapeptide, e.g., (Π-methyl)His-Pro-AIB-Phe | Provides the chiral environment for stereoselective synthesis. |

| Key Step | Nucleophilic attack of the acyl-catalyst by the substrate | This is the enantio-determining step of the reaction. |

| Selectivity | A D-proline catalyst epimer yields a 28:1 enantioselective preference | Demonstrates high control over the stereochemical outcome. |

Studies on Nucleophilic Substitution Reactions at the Acetate Ester Linkage

The acetate group of this compound is susceptible to nucleophilic acyl substitution. This class of reaction is distinct from nucleophilic additions common to aldehydes and ketones because the ester contains a potential leaving group attached to the carbonyl carbon. libretexts.org The reaction proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, the carbonyl double bond is reformed as the leaving group (the 4-acetamidocyclohexanolate moiety) is eliminated. libretexts.org

This general mechanism applies to various transformations, such as the hydrolysis of the ester back to its constituent alcohol and carboxylic acid, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophile (water) then attacks, leading to a cationic tetrahedral intermediate. A subsequent proton transfer forms a good leaving group (water), which is expelled to yield the protonated ester. Deprotonation completes the reaction. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a stronger nucleophile, the hydroxide (B78521) ion, directly attacks the carbonyl carbon. This forms an anionic tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form the carboxylic acid. libretexts.org The equilibrium of this reaction favors the products because the resulting carboxylic acid is deprotonated by the base, driving the reaction forward. masterorganicchemistry.com

Modern computational chemistry provides powerful tools for understanding reaction mechanisms through the analysis of electron density. au.dk The Molecular Electron Density Theory (MEDT) posits that the capacity for electron density to change is what governs molecular reactivity. mdpi.comnih.gov During a nucleophilic acyl substitution on this compound, a significant redistribution of electron density occurs along the reaction pathway.

As the nucleophile approaches the acetate's carbonyl carbon, electron density flows from the nucleophile to the carbon, and simultaneously from the C=O π-bond to the oxygen atom. This process culminates in the formation of the tetrahedral intermediate, where a significant portion of negative charge is localized on the oxygen atom. libretexts.org The subsequent elimination step involves the reverse flow, as the lone pair on the oxygen reforms the π-bond, and electron density shifts to the C-O single bond of the leaving group, facilitating its cleavage. libretexts.org

Quantum chemical methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) can quantitatively map these electronic changes. chemrxiv.orgmdpi.com For instance, analysis of Löwdin charges or the use of an electronic redistribution function (∆ρ) can delineate the reactive sites and track the flow of electrons throughout the reaction. chemrxiv.orgosti.gov

| Atom/Group | Reactant State | Tetrahedral Intermediate State | Product State |

|---|---|---|---|

| Nucleophile (e.g., OH⁻) | High negative charge | Charge delocalized into new C-O bond | Neutral (part of carboxylic acid) |

| Carbonyl Carbon | Partial positive (δ+) | More neutral | Partial positive (δ+) |

| Carbonyl Oxygen | Partial negative (δ-) | High negative charge (alkoxide) | Partial negative (δ-) |

| Leaving Group (-OR') | Neutral | Partial negative charge developing | Negative charge (alkoxide R'O⁻) |

Multistep reactions proceed through one or more reaction intermediates, which are transient species that exist in energy minima between reaction steps. libretexts.orglibretexts.org These intermediates are distinct from transition states, which are high-energy configurations at the peak of the energy barrier for a given step and are inherently unstable and non-isolatable. solubilityofthings.comyoutube.com

In the nucleophilic acyl substitution of this compound, the key species is the tetrahedral intermediate . masterorganicchemistry.comlibretexts.org This intermediate is more stable than the transition states that lead to it and from it, but typically higher in energy than the reactants or products, meaning it cannot normally be isolated. libretexts.orglibretexts.org The reaction pathway involves two distinct transition states:

First Transition State (TS1): Corresponds to the energy maximum as the nucleophile attacks the carbonyl carbon and the C=O π-bond begins to break. Bonds are partially formed and partially broken at this stage. solubilityofthings.com

Second Transition State (TS2): Represents the energy maximum as the tetrahedral intermediate collapses. The C=O π-bond begins to reform while the bond to the leaving group starts to break. libretexts.org

Examination of Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, featuring two functional groups—an amide and an ester—on a flexible cyclohexane (B81311) ring, allows for the possibility of intramolecular reactions under certain conditions. While specific literature detailing such rearrangements for this exact molecule is scarce, potential pathways can be proposed based on established chemical principles.

One hypothetical pathway is an intramolecular acyl transfer . The nitrogen atom of the acetamido group could act as an intramolecular nucleophile, attacking the carbonyl carbon of the acetate ester. This would require the cyclohexane ring to adopt a conformation that brings the two groups into close proximity. Such a reaction would proceed through a cyclic intermediate, which could potentially lead to the formation of a diacylated amine product or revert to the starting material. The stereochemical relationship (cis or trans) between the two substituents on the cyclohexyl ring would be a critical factor in the feasibility of such a pathway, as it governs the spatial distance and alignment of the reacting centers. reactionbiology.com

Another possibility involves neighboring group participation , where the acetamido group could assist in the departure of the acetate leaving group, leading to a bicyclic oxazolinium ion intermediate. This type of participation is known to occur in related systems and can significantly affect reaction rates and stereochemistry. cdnsciencepub.com Furthermore, under different conditions, such as palladium(II) catalysis, which is known to control cyclization pathways, it is conceivable that novel intramolecular hydrofunctionalization reactions could be devised. rsc.org These potential pathways, while not explicitly documented, highlight areas for future investigation into the rich reactivity of this compound.

Conformational Analysis and Stereochemical Elucidation of 4 Acetamidocyclohexyl Acetate

Computational Chemistry Approaches for Conformational Landscape Exploration

Computational chemistry offers powerful tools for mapping the potential energy surface of flexible molecules like 4-acetamidocyclohexyl acetate (B1210297). By calculating the energies of various conformations, chemists can predict the most stable arrangements and the energy barriers between them. nih.gov

| Molecule/Conformer Comparison | Method | Calculated Energy Difference (kcal/mol) | Reference Conformer |

|---|---|---|---|

| Methylcyclohexane (Axial vs. Equatorial) | B3LYP/6-31G(d,p) | ~1.7 | Equatorial |

| trans-1,4-Dichlorocyclohexane (Diaxial vs. Diequatorial) | DFT (various functionals) | ~1.9 - 2.5 | Diequatorial |

| Cyclohexane (B81311) (Chair vs. Twist-Boat) | DFT | ~5.5 | Chair |

Note: The data in this table is illustrative, based on values for similar substituted cyclohexanes, to demonstrate the application of DFT. Specific values for 4-acetamidocyclohexyl acetate would require dedicated computational studies.

Ab initio methods based on Molecular Orbital (MO) theory, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational and often more rigorous approach to understanding electronic structure and conformational preferences. researchgate.netarxiv.org HF theory offers a baseline, mean-field approximation, while MP2 incorporates electron correlation, which is crucial for accurately capturing the subtle dispersion forces that can influence conformational energies. nih.govmst.eduethz.ch These methods are frequently used to calculate the relative energies of conformers, corroborating or refining results from DFT. researchgate.netrsc.orgacs.org For complex systems, a common strategy involves geometry optimization at a less computationally expensive level (like HF or DFT) followed by single-point energy calculations using a higher level of theory like MP2 or even coupled-cluster methods (e.g., CCSD(T)) to achieve benchmark accuracy. nih.govmst.edu The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also critical, with larger basis sets generally providing more accurate results. mst.edursc.org

For molecules with significant flexibility, such as those with multiple rotatable bonds or flexible rings, systematically exploring the entire conformational space is a major challenge. acs.org Advanced algorithms are employed to sample this space efficiently and identify low-energy conformers. nih.govresearchgate.net Methods like distance geometry, stochastic search, and molecular dynamics are common. researchgate.netacs.org More sophisticated approaches, sometimes referred to as cluster-conformational protocols, involve generating a large number of initial structures through random or systematic variation of torsional angles. acs.org These structures are then minimized using a force field or a semi-empirical method to identify unique local minima. These unique conformers can then be subjected to higher-level DFT or MP2 calculations for more accurate energy ranking. acs.org For cyclic systems, specialized algorithms are needed to handle the constraints of the ring, ensuring that bond lengths and angles remain realistic during the sampling of ring puckering and substituent orientations. acs.orgacs.orgcam.ac.uk

Cyclohexane Ring Conformation and its Dependence on Acetamido and Acetate Substituents

For this compound, two diastereomers exist: cis and trans. mvpsvktcollege.ac.in Their conformational preferences are distinct:

trans-4-Acetamidocyclohexyl Acetate : In the trans isomer, the substituents are on opposite faces of the ring. makingmolecules.com This allows for a chair conformation where both the acetamido and acetate groups can occupy equatorial positions (diequatorial). A ring flip would force both bulky groups into highly unfavorable axial positions (diaxial), leading to significant steric strain from 1,3-diaxial interactions. libretexts.org Therefore, the diequatorial conformer is overwhelmingly more stable, and the molecule is essentially locked in this single conformation. wikipedia.orglibretexts.org

cis-4-Acetamidocyclohexyl Acetate : In the cis isomer, the substituents are on the same face of the ring. makingmolecules.com This necessitates that in any chair conformation, one group must be axial and the other equatorial. wikipedia.org The molecule will exist as an equilibrium mixture of two interconverting chair conformers. The relative stability of these two conformers depends on the steric bulk of the acetamido and acetate groups, often quantified by their A-values (Gibbs free energy difference between the axial and equatorial conformer for a monosubstituted cyclohexane). wikipedia.org The conformer where the sterically larger group occupies the equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org While precise A-values can vary, both acetamido and acetoxy groups are considered bulky, and the equilibrium would depend on their relative effective sizes.

| Isomer | Substituent Relationship | Most Stable Conformation | Primary Conformer(s) |

|---|---|---|---|

| trans | One up, one down | Diequatorial | (eq, eq)-chair |

| cis | Both up or both down | Axial-Equatorial Equilibrium | (ax, eq)-chair ⇌ (eq, ax)-chair |

Chirality and Stereochemical Assignment in Isomeric Forms

Chirality refers to the property of a molecule being non-superimposable on its mirror image. units.itwikipedia.org Molecules that lack an internal plane of symmetry or a center of inversion are typically chiral. units.it

In the case of 1,4-disubstituted cyclohexanes, the presence of chirality depends on the isomer. libretexts.org

trans-4-Acetamidocyclohexyl Acetate : The trans isomer, in its stable diequatorial chair conformation, also has a plane of symmetry passing through C1 and C4. mvpsvktcollege.ac.inmsu.edu This makes the trans isomer achiral as well.

The stereochemical assignment simply relies on the cis and trans nomenclature. libretexts.org

Cis : Both substituents point to the same face of the cyclohexane ring (e.g., both have "up" bonds or both have "down" bonds). makingmolecules.com In a chair conformation, this results in one axial and one equatorial orientation. wikipedia.org

Trans : The substituents point to opposite faces of the ring (e.g., one "up" and one "down"). makingmolecules.com In a chair conformation, this results in either a diequatorial or a diaxial arrangement. wikipedia.org

Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants, a complete structural assignment of 4-Acetamidocyclohexyl acetate (B1210297) can be achieved.

In ¹H NMR spectroscopy, the chemical shift of a proton is determined by its local electronic environment. For 4-acetamidocyclohexyl acetate, distinct signals are expected for the protons of the acetyl group, the acetate group, the cyclohexyl ring, and the amide N-H. The protons on the carbons bearing the acetamido and acetate groups (CH-N and CH-O) are expected to resonate downfield due to the deshielding effect of the electronegative nitrogen and oxygen atoms.

In ¹³C NMR, the chemical shift range is much wider than in ¹H NMR, often allowing for the resolution of every unique carbon atom in a molecule. libretexts.org The spectrum for this compound would show distinct signals for the carbonyl carbons of the amide and ester groups, which are typically found far downfield (170-220 ppm). libretexts.org The carbons of the methyl groups will appear upfield, while the cyclohexyl ring carbons will resonate at intermediate chemical shifts. The carbons directly attached to the nitrogen and oxygen (C-N and C-O) will be shifted downfield compared to the other ring carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | 5.5 - 8.5 | Broad Singlet |

| CH-O (Cyclohexyl) | 4.5 - 5.0 | Multiplet |

| CH-N (Cyclohexyl) | 3.5 - 4.2 | Multiplet |

| Acetate CH₃ | 1.9 - 2.2 | Singlet |

| Acetyl CH₃ | 1.8 - 2.1 | Singlet |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ester C=O | 170 - 172 |

| Amide C=O | 169 - 171 |

| CH-O (Cyclohexyl) | 65 - 75 |

| CH-N (Cyclohexyl) | 45 - 55 |

| Cyclohexyl CH₂ | 20 - 40 |

| Acetate CH₃ | 20 - 23 |

| Acetyl CH₃ | 22 - 25 |

Spin-spin coupling in ¹H NMR provides information about the connectivity of protons and the dihedral angles between them, which is crucial for determining the stereochemistry (cis vs. trans) of the substituents on the cyclohexane (B81311) ring. The magnitude of the coupling constant (J, measured in Hz) between adjacent protons is highly dependent on their spatial relationship. libretexts.org

For a cyclohexane ring in a chair conformation, the coupling constant between an axial proton and an adjacent axial proton (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). libretexts.orglibretexts.org By analyzing the splitting patterns and measuring the coupling constants for the methine protons (CH-N and CH-O), the relative orientation of the acetamido and acetate groups can be determined.

For the trans isomer, where both substituents can occupy equatorial positions in the most stable chair conformation, the methine protons would be axial. This would result in large axial-axial couplings to the adjacent axial protons on the ring, appearing as a triplet of triplets or a complex multiplet with a large width. Conversely, in the cis isomer, one substituent must be axial, leading to smaller axial-equatorial and equatorial-equatorial coupling constants for the corresponding methine proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared light or through inelastic scattering of monochromatic light (Raman). Both techniques provide a characteristic "fingerprint" of the molecule, allowing for the identification of functional groups.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main functional groups: the amide and the ester.

Amide Group:

N-H Stretch: A moderate to strong absorption is expected in the IR spectrum between 3350 and 3250 cm⁻¹, corresponding to the N-H stretching vibration.

Amide I Band (C=O Stretch): This is a very strong and sharp absorption in the IR, typically found between 1680 and 1630 cm⁻¹. cdnsciencepub.com

Amide II Band (N-H Bend): This band, arising from a mix of N-H bending and C-N stretching, appears around 1560-1530 cm⁻¹ in the IR spectrum. cdnsciencepub.com

Ester Group:

C=O Stretch: Esters show a strong, characteristic C=O stretching absorption in the IR spectrum, typically in the range of 1750-1735 cm⁻¹. spectroscopyonline.com This peak is usually at a higher frequency than the amide carbonyl.

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: one for the C(=O)-O bond and another for the O-C bond. These result in strong bands in the fingerprint region of the IR spectrum, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com

In Raman spectroscopy, the C=O stretching vibrations of both the ester and amide are also readily observed. spectroscopyonline.comresearchgate.net While N-H and O-H stretching vibrations are typically weak in Raman spectra, the C-H stretching and bending vibrations of the cyclohexane ring and methyl groups will produce characteristic signals. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350 - 3250 | Weak |

| Ester | C=O Stretch | 1750 - 1735 | 1750 - 1735 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | 1680 - 1630 |

| Amide | N-H Bend (Amide II) | 1560 - 1530 | Moderate |

| Ester | C-O Stretch | 1300 - 1000 | Moderate |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. waters.com

For this compound (C₁₀H₁₇NO₃), the molecular weight is 199.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 199. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the acetate group: Cleavage of the C-O bond of the ester could lead to a fragment from the loss of CH₃COO• (59 Da), resulting in a peak at m/z 140.

Loss of acetic acid: A rearrangement followed by elimination of a neutral acetic acid molecule (60 Da) could produce a peak at m/z 139.

Loss of the acetamido group: Cleavage of the C-N bond could result in the loss of CH₃CONH• (58 Da), giving a peak at m/z 141.

Cleavage of the acetyl group: Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group is a common fragmentation, leading to a peak corresponding to the amine.

Mass spectrometry is also an invaluable tool for monitoring the progress of the synthesis of this compound. waters.com By taking small aliquots from the reaction mixture over time, MS can be used to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as time and temperature. waters.com

Synthesis and Exploration of 4 Acetamidocyclohexyl Acetate Derivatives and Analogues

Design and Synthesis of Chemically Modified Analogues of 4-Acetamidocyclohexyl Acetate (B1210297)

The structural framework of 4-acetamidocyclohexyl acetate serves as a valuable template for the design and synthesis of chemically modified analogues aimed at exploring structure-activity relationships (SAR). Research in this area often involves systematic modifications of different parts of the molecule, including the terminal aryl groups, the central cyclohexane (B81311) core, and the linking amide and ester functionalities.

A notable area of investigation has been the development of analogues for the Integrated Stress Response Inhibitor (ISRIB). In these studies, the trans-cyclohexane scaffold is a key feature, with the relative orientation of the side chains at the 1 and 4 positions being crucial for biological activity. The trans-isomer, where both side chains can adopt an equatorial position in the preferred chair conformation, is significantly more potent than the cis-isomer. nih.gov The design process for these analogues has explored various substitutions on the distal aryl rings. For instance, replacing the standard para-chloro substituents with fluoro, methyl, or cyano groups has been shown to predictably alter potency, demonstrating that modifications to the terminal aromatic rings are a viable strategy for fine-tuning activity. nih.gov

Further synthetic efforts have produced more complex derivatives. One such example involves the creation of phenoxyacetyl derivatives. In a multi-step synthesis, a compound identified as trans-4-(2-(2,6-Dimethylphenoxy)acetamido)cyclohexyl 2-(2,6-dimethylphenoxy)acetate was prepared. nih.gov This demonstrates a modification where both the acetamido and acetate groups of the parent structure are replaced with larger, substituted phenoxyacetyl moieties. nih.gov Another designed analogue incorporates the 4-acetamidocyclohexyl group into a larger, more complex structure, N-(7-(((1r,4r)-4-acetamidocyclohexyl)oxy)-8-methyl-2-oxo-2H-chromen-3-yl)-3′,6-dimethoxy-[1,1′-biphenyl]-3-carboxamide, showcasing the versatility of this core in constructing elaborate molecules. nih.gov

The following table summarizes selected chemically modified analogues, highlighting the specific modifications made to the parent structure.

| Compound Name | Modification from Parent Structure | Reference |

| 2-(4-Fluorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A8) | Acetamido group replaced with a 2-(4-chlorophenoxy)acetamido group; acetate group replaced with a 2-(4-fluorophenoxy)acetamide (B180119) group. | nih.gov |

| trans-4-(2-(2,6-Dimethylphenoxy)acetamido)cyclohexyl 2-(2,6-dimethylphenoxy)acetate | Acetamido group replaced with a 2-(2,6-dimethylphenoxy)acetamido group; acetate group replaced with a 2-(2,6-dimethylphenoxy)acetate group. | nih.gov |

| N-(7-(((1r,4r)-4-acetamidocyclohexyl)oxy)-8-methyl-2-oxo-2H-chromen-3-yl)-3′,6-dimethoxy-[1,1′-biphenyl]-3-carboxamide | The acetate group is replaced by a linkage to a large, fused ring system (coumarin-biphenyl carboxamide). | nih.gov |

Strategic Incorporations of this compound as a Chiral Building Block

The chiral nature of substituted cyclohexanes, including derivatives of this compound, makes them valuable chiral building blocks in organic synthesis. sigmaaldrich.com Chiral amines and alcohols derived from this scaffold are particularly useful as starting materials or intermediates for the stereoselective synthesis of complex target molecules. sigmaaldrich.commdpi.com These building blocks allow for the introduction of defined stereochemistry early in a synthetic sequence, which is a cornerstone of modern drug discovery and development. mdpi.com

Applications in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, and chiral building blocks are fundamental to this endeavor. nih.gov The principles of asymmetric synthesis are well-demonstrated in reactions involving precursors and analogues of this compound.

One of the key methods for generating chirality is through asymmetric hydrogenation, often employing catalysts like Ru-BINAP complexes. This technique has been successfully used to synthesize optically active intermediates for major pharmaceuticals. internationaljournalssrg.org For example, the asymmetric hydrogenation of a precursor molecule is a key step in an 8-step synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, a crucial chiral intermediate for the HMG-CoA reductase inhibitor, atorvastatin. internationaljournalssrg.org

Enzymatic reactions also play a critical role. A biomimetic approach to asymmetric acyl transfer catalysis has been studied for the acylation of 2-hydroxycyclohexyl acetamide (B32628). In this process, a D-proline catalyst epimer was found to yield (R,R)-2-acetamidocyclohexyl acetate with a significant enantioselective preference of 28:1. oregonstate.edu This highlights how organocatalysis can be used to control the stereochemical outcome of reactions involving the cyclohexyl core. oregonstate.edu

Preparation of Enantiopure Intermediates for Complex Molecule Synthesis

The synthesis of enantiopure intermediates is a critical step towards the total synthesis of complex natural products and pharmaceuticals. beilstein-journals.org The use of chiral building blocks derived from the 4-aminocyclohexanol scaffold allows for the construction of these intermediates with high stereochemical fidelity.

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiopure compounds. For instance, lipase-catalyzed reactions have been used to resolve racemic mixtures of related heterocyclic structures, such as N-Boc-piperidine-2-ethanol, although the conformational flexibility of such substrates can present challenges. researchgate.net More successfully, the lipase (B570770) from Pseudomonas fluorescens has been used for the stereoselective monoacetylation of piperidine-3,5-dimethanols, yielding monoacetates with excellent optical purity (ee > 98%). researchgate.net

Chemical methods are also prevalent. The synthesis of a chiral building block for atorvastatin, for instance, results in a diastereoselectivity of 99% de, as confirmed by GC analysis. internationaljournalssrg.org Similarly, the synthesis of chiral 2-amino-3-phenylpropanol building blocks via asymmetric hydrogenation followed by reduction can afford the final product in high enantiomeric excess (>98% ee), as determined by LCMS analysis of its Mosher amide derivative. mdpi.com These examples underscore the capability of modern synthetic methods to produce highly enantiopure intermediates from chiral precursors related to this compound.

The table below presents research findings on the preparation of enantiopure intermediates.

| Intermediate | Synthetic Method | Key Finding/Purity | Reference |

| (R,R)-2-Acetamidocyclohexyl acetate | Asymmetric acyl transfer with D-proline catalyst | 28:1 enantioselective preference | oregonstate.edu |

| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Asymmetric hydrogenation using Ru-BINAP catalyst | 99% diastereomeric excess (de) | internationaljournalssrg.org |

| (S)-Amino alcohol (from 2-fluoro-4-methylaniline) | Asymmetric hydrogenation and subsequent deacetylation | >98% enantiomeric excess (ee) | mdpi.com |

| (3S,5R)-monoacetate of piperidine-3,5-dimethanol | Lipase-catalyzed stereoselective monoacetylation | >98% enantiomeric excess (ee) | researchgate.net |

Novel Functionalizations and Scaffold Diversification

Novel functionalization reactions and scaffold diversification strategies are at the forefront of medicinal chemistry, aiming to generate new chemical entities with improved properties. nih.gov These approaches often involve modifying a known molecular scaffold to access new regions of chemical space.

One key strategy is "scaffold hopping," where the core structure of a molecule is replaced with a different one while aiming to retain or improve biological activity. nih.gov This has been applied to analogues of this compound, such as ISRIB. Research has explored replacing the central cyclohexane ring with heterocyclic cores like piperidinyl and piperazinyl rings. These novel analogues were found to maintain significant potency, demonstrating that the core scaffold can be successfully diversified. nottingham.ac.uk

Direct C-H functionalization represents a powerful and modern approach to modifying molecular structures. rsc.org While specific examples directly on this compound are not detailed, the general principle of selectively converting a C-H bond into a C-C, C-N, or C-O bond offers a streamlined path to novel derivatives without the need for pre-functionalized starting materials. sigmaaldrich.com

The functional groups present in this compound—the amide and the acetate—also offer sites for diversification. The acetate group, for example, is known to be a versatile functional handle. In other chemical contexts, acetate functionalization of materials like silica (B1680970) has been shown to alter surface properties and enhance selective molecular interactions, indicating the chemical utility of this group. Such functionalization strategies, applied to the this compound scaffold, could lead to a diverse array of new compounds with unique properties.

Future Research Perspectives and Methodological Advancements

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design for Acetamidocyclohexyl Acetates

Machine learning and artificial intelligence (AI) are emerging as powerful tools in chemistry. ijnc.ir These technologies can be used to predict the outcomes of chemical reactions, which is a significant challenge in organic synthesis. nih.govrjptonline.org By training neural networks on large datasets of known reactions, algorithms can learn the underlying rules of organic chemistry and predict the products of new reactions. nih.gov This approach could be applied to the synthesis of acetamidocyclohexyl acetates to optimize reaction conditions and explore new synthetic routes. ijnc.irnih.gov The use of molecular fingerprints and other descriptors allows machine learning models to characterize reactants and predict reaction outcomes with increasing accuracy. nih.gov

Advanced Computational Modeling for Complex Reactivity and Selectivity Prediction

Computational chemistry provides a powerful means to understand and predict the reactivity and selectivity of chemical reactions. oregonstate.edu Advanced computational modeling can be used to study the complex potential energy surfaces of reactions involving flexible molecules like acetamidocyclohexyl acetates. oregonstate.edu By identifying the most stable conformations and the transition states of a reaction, it is possible to predict the major products and understand the factors that control selectivity. oregonstate.edu Quantum chemical methods, combined with techniques like Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation simulations, can provide detailed insights into reaction kinetics and branching ratios. rsc.org Such models can be particularly useful for understanding the stereoselectivity observed in the synthesis of different isomers of acetamidocyclohexyl acetate (B1210297). oregonstate.edunih.gov

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency

The development of novel synthetic pathways is crucial for improving the efficiency and sustainability of chemical manufacturing. researchgate.net Research into new catalytic systems, including biocatalysis and organocatalysis, offers promising avenues for the synthesis of acetamidocyclohexyl acetates and their derivatives. dtu.dkuochb.cz For example, enzymatic reactions can offer high selectivity and operate under mild conditions, reducing environmental impact. dtu.dk The exploration of new reaction mechanisms and the design of novel catalysts can lead to more direct and atom-economical synthetic routes. researchgate.netuochb.cz

Q & A

Q. What are the standard synthetic routes for 4-Acetamidocyclohexyl acetate, and how can researchers optimize yield?

The synthesis typically involves esterification of 4-acetamidocyclohexanol with acetic anhydride under acidic or basic catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and use of catalysts like sulfuric acid or pyridine. Purification via recrystallization or column chromatography is recommended to isolate the product . Yield optimization can be achieved by varying reaction time, solvent polarity (e.g., dichloromethane or toluene), and catalyst loading.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the acetate and acetamide functional groups. Key signals include the acetyl protons (~2.0–2.1 ppm) and cyclohexyl backbone protons (1.2–2.5 ppm).

- FT-IR : Peaks at ~1740 cm (C=O stretch of acetate) and ~1650 cm (amide C=O) validate the structure.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) for empirical formula confirmation .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect organic waste in designated containers for incineration or chemical treatment.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from conformational isomerism (e.g., chair vs. boat cyclohexane) or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria between conformers.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and simulate spectra for comparison.

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures .

Q. How can the biological activity of this compound be evaluated in vitro?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase or lipoxygenase) using fluorometric or colorimetric substrates.

- Cell Viability Assays : Use MTT or resazurin assays in cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity.

- Membrane Permeability : Employ Caco-2 cell monolayers to predict intestinal absorption .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during esterification.

- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids/bases .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives?

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) on the cyclohexyl or acetamide groups.

- QSAR Modeling : Use software like MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.

- High-Throughput Screening : Test libraries of derivatives in automated assays to identify hits .

Q. What statistical approaches are suitable for analyzing contradictory bioassay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.